Khasianine
Description
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(46)31(44)34(27(17-41)49-36)50-35-32(45)30(43)29(42)20(3)47-35/h6,18-20,22-36,40-46H,7-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQDMAXNTWLTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma2-Solamarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
11034-34-7 | |
| Record name | gamma2-Solamarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 - 248 °C | |
| Record name | gamma2-Solamarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Khasianine vs. Solamargine Structure-Activity Relationship (SAR)
Executive Summary
This technical guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) between Solamargine and Khasianine , two steroidal glycoalkaloids (SGAs) isolated from Solanum species (S. nigrum, S. incanum, S. aculeatissimum).
While both compounds share the identical aglycone backbone (Solasodine ), their biological efficacy diverges significantly due to the glycosidic topology at the C-3 position. Current research indicates that Solamargine (a trisaccharide) exhibits superior cytotoxicity and membrane-disrupting capabilities compared to Khasianine (a disaccharide), primarily due to the spatial configuration of the chacotriose moiety which facilitates cholesterol complexation. However, Khasianine displays distinct immunomodulatory properties, particularly in NF-
Structural Elucidation & Chemical Identity[1][2]
The core SAR distinction lies in the sugar chain length and branching. Both compounds possess the (25R)-spirosol-5-en-3
Chemical Structures[1][2][3][4][5][6]
| Feature | Solamargine | Khasianine ( |
| Molecular Formula | ||
| Molecular Weight | ~868.05 g/mol | ~721.91 g/mol |
| Aglycone | Solasodine | Solasodine |
| Glycoside Type | Trisaccharide (Chacotriose) | Disaccharide |
| Sugar Sequence | ||
| Structural Difference | Contains two rhamnose units (branched).[1][2][3][4] | Lacks the rhamnose at the C-2' position of glucose. |
The "Warhead" Topology
The Chacotriose moiety in Solamargine forms a specific branched structure. The two rhamnose units attached to the glucose create a hydrophobic/hydrophilic interface that perfectly mimics the geometry required to complex with membrane cholesterol. Khasianine, lacking the C-2' rhamnose, loses this specific "forked" configuration, significantly altering its membrane binding kinetics.
Structure-Activity Relationship (SAR) Analysis
The SAR of these alkaloids follows a strict hierarchy where the number of sugar units and their specific linkages correlate with cytotoxic potency.
Cytotoxicity and Membrane Permeabilization
The primary mechanism of SGA-induced cytotoxicity is Lysosomal Membrane Permeabilization (LMP) .
-
Solamargine (High Potency): The trisaccharide chain binds specifically to 3
-hydroxysterols (cholesterol) in the plasma membrane. This binding causes membrane budding and fission, leading to rapid cell death. The presence of the -L-Rha-(1 2) linkage is critical for this interaction. -
Khasianine (Moderate/Low Potency): The removal of the C-2' rhamnose drastically reduces the affinity for cholesterol. Consequently, Khasianine often shows higher IC
values (lower potency) in cancer cell lines (e.g., HepG2, MCF-7) compared to Solamargine.
Immunomodulation and Signaling
While less cytotoxic, Khasianine exhibits specific bioactivity in inflammatory pathways.
-
NF-
B Inhibition: Khasianine has been identified as a potent inhibitor of the TNF- /NF- B axis, making it effective in models of psoriasis and skin inflammation.[5] This suggests that the disaccharide structure may be more permeable to specific intracellular compartments or bind to different protein targets (e.g., Sugar-Sensitive LSBPs) than the membrane-lytic Solamargine.
Comparative IC Data (Selected Cell Lines)
| Cell Line | Tissue Origin | Solamargine IC | Khasianine IC | SAR Insight |
| HepG2 | Liver | Trisaccharide essential for hepatoma lysis. | ||
| MCF-7 | Breast | Weak Effect | Loss of Rha(1 | |
| SMMC-7721 | Liver | N/A | Solamargine induces G2/M arrest.[6] | |
| HaCaT | Keratinocyte | Toxic at high doses | Therapeutic (Anti-inflam) | Khasianine preferred for non-lethal modulation. |
Note: Data aggregated from multiple studies.[7][8] Absolute values vary by extraction purity and assay conditions.
Mechanistic Pathways Visualization[11]
The following diagram illustrates the divergent pathways: Solamargine's "Membrane Burst" vs. Khasianine's "Signaling Modulation."
Figure 1: Divergent mechanistic pathways. Solamargine targets membrane integrity via cholesterol, while Khasianine modulates intracellular inflammatory signaling.
Experimental Protocols
To validate these SAR differences, the following protocols ensure the isolation of pure compounds and the differentiation of their activities.
Extraction and Purification (Self-Validating Workflow)
Objective: Isolate Solamargine and Khasianine from Solanum nigrum unripe fruits.
-
Crude Extraction:
-
Macerate dried fruit powder (1 kg) in 70% Ethanol (1:10 w/v) for 48h.
-
Evaporate solvent to obtain crude extract.
-
-
Acid-Base Fractionation (Enrichment):
-
Dissolve crude extract in 5% Acetic Acid (pH 3-4). Filter to remove non-alkaloids.
-
Precipitate alkaloids by adjusting pH to 10-11 using Ammonium Hydroxide (
). -
Centrifuge (5000g, 15 min) and collect the pellet (Crude Glycoalkaloids).
-
-
Chromatographic Separation (Critical Step):
-
Stationary Phase: Silica Gel 60 (200-300 mesh).
-
Mobile Phase: Chloroform:Methanol:Water (65:35:10, lower phase).
-
Elution: Solamargine typically elutes after Solasonine but before highly polar saponins. Khasianine (less polar than Solamargine due to one less sugar? Correction: Khasianine is less polar than Solamargine? No, fewer sugars usually means less polar, but solubility dynamics vary. Use TLC to monitor.)
-
TLC Validation: Spray with Dragendorff’s reagent. Solamargine (
) vs Khasianine ( in 6:3:1).
-
Differential Cytotoxicity Assay (MTT)
Objective: Quantify the "Sugar Effect" on IC50.
-
Seeding: Seed HepG2 cells (
cells/well) in 96-well plates. -
Treatment: Add Solamargine and Khasianine (0.1, 1, 5, 10, 50, 100
M) for 24h and 48h. -
Readout: Add MTT reagent. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve.
-
Validation Check: If Solamargine IC50 > Khasianine IC50, check purity. Solamargine should be significantly more potent in HepG2.
-
References
-
Chang, L. C., et al. (2021). "Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships." Frontiers in Oncology. Link
-
Ding, X., et al. (2013). "Purification, antitumor activity in vitro of steroidal glycoalkaloids from black nightshade (Solanum nigrum L.)."[4] Food Chemistry. Link[4]
-
Lai, Y. J., et al. (2022). "Khasianine ameliorates psoriasis-like skin inflammation and represses TNF-α/NF-κB axis mediated transactivation of IL-17A and IL-33 in keratinocytes." Journal of Ethnopharmacology. Link
-
Fekry, M., et al. (2019). "Bioactive glycoalkaloids isolated from Solanum melongena fruit peels with potential anticancer properties against hepatocellular carcinoma cells."[9] Scientific Reports. Link
-
Wang, Y., et al. (2023). "Khasianine Affects the Expression of Sugar-Sensitive Proteins in Pancreatic Cancer Cells." Journal of Proteome Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Khasianine ameliorates psoriasis-like skin inflammation and represses TNF-α/NF-κB axis mediated transactivation of IL-17A and IL-33 in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]
- 8. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Integrity Preparation of Khasianine Stock Solutions
Topic: Preparation of Khasianine Stock Solution in DMSO Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Specialists
Abstract & Scientific Scope
Khasianine (CAS: 32449-98-2) is a steroidal glycoalkaloid structurally characterized by a solasodine backbone glycosylated with a rhamnose-glucose moiety (
Due to its amphiphilic nature—possessing a hydrophobic steroidal core and a polar trisaccharide chain—Khasianine presents specific solubilization challenges.[1] Improper preparation in dimethyl sulfoxide (DMSO) often leads to "silent precipitation," where micro-aggregates form upon introduction to aqueous media, skewing IC
Physicochemical Profile
Table 1: Key Chemical Properties of Khasianine
| Parameter | Specification | Notes |
| CAS Number | 32449-98-2 | Unique identifier for verification.[1][4] |
| Formula | Glycoside of Solasodine. | |
| Molecular Weight | 721.92 g/mol | Use this exact value for molarity calculations.[1] |
| Solubility (DMSO) | Requires sonication at higher concentrations.[3][4][5] | |
| Solubility (Water) | Insoluble | Precipitates immediately in aqueous buffers. |
| Appearance | White to off-white solid | Hygroscopic powder.[1] |
| Storage (Solid) | -20°C | Stable for 3 years if desiccated.[1] |
Pre-Solubilization Checklist
Safety First: Khasianine is a bioactive alkaloid.[1][4] Wear nitrile gloves, a lab coat, and safety goggles. Handle powder in a biosafety cabinet or fume hood to prevent inhalation.[1]
Critical Reagent Requirements:
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),
99.9%, Cell Culture Grade. -
Vessels: Amber glass vials (borosilicate). Khasianine is light-sensitive; avoid clear plastics.[1]
-
Equipment: Ultrasonic bath (sonicator) operating at 40 kHz.
Protocol: Preparation of 10 mM Stock Solution
Target Volume: 1 mL | Target Concentration: 10 mM
Step 1: Molar Mass Calculation
Using the formula
Step 2: Weighing (The "Difference" Method)
Due to the electrostatic nature of fine alkaloid powders, direct weighing can be inaccurate.
-
Place a sterile amber glass vial on the analytical balance and tare.[1]
-
Weigh approximately 7.22 mg of Khasianine powder directly into the vial.
-
Record the exact mass (e.g.,
mg). -
Recalculate the required DMSO volume to maintain exactly 10 mM:
(Example: For 7.40 mg, add 1025 L DMSO).
Step 3: Dissolution & Homogenization[1]
-
Add the calculated volume of Anhydrous DMSO to the vial.[6]
-
Vortex vigorously for 30 seconds.
-
Sonication (Crucial): Place the vial in an ultrasonic bath at room temperature for 5–10 minutes.
-
Why? Steroidal glycosides often form intermolecular hydrogen bonds in the solid state.[1] Sonication disrupts these lattices more effectively than vortexing alone, ensuring a true solution rather than a suspension.
-
-
Visual QC: Inspect against a light source. The solution must be completely clear and colorless. If particulates remain, sonicate for an additional 5 minutes.
Step 4: Aliquoting & Storage[1][4][7][8]
-
Aliquot: Dispense into single-use volumes (e.g., 50
L) to prevent freeze-thaw degradation. -
Storage: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
-
Protection: Wrap vials in aluminum foil if not using amber glass.
Experimental Workflow Visualization
The following diagram illustrates the critical path from solid powder to cell treatment, emphasizing the "dilution shock" prevention strategy.
Caption: Workflow for the preparation and validation of Khasianine stock solutions. Note the critical sonication step to ensure complete solubilization of the glycosidic structure.[1]
Working Solution & In Vivo Formulation
Cell Culture (In Vitro):
-
Dilute the stock solution into culture medium immediately prior to use.
-
DMSO Tolerance: Ensure the final DMSO concentration is
(v/v) to avoid solvent cytotoxicity. -
Example: To achieve 10
M final concentration from a 10 mM stock, dilute 1:1000.
Animal Studies (In Vivo Formulation): For intraperitoneal (IP) or intravenous (IV) administration, pure DMSO is toxic. Use the following "Solvent Sandwich" method to create a stable suspension/solution (approx. 2 mg/mL):
-
10% DMSO (containing Khasianine)[4]
-
40% PEG300 (Polyethylene glycol)[1]
-
5% Tween-80
-
45% Saline (0.9% NaCl) Add solvents in this exact order, vortexing between each addition to prevent precipitation.
Mechanistic Context
Understanding the biological pathway is essential for interpreting assay results.[1] Khasianine's activity is heavily dependent on its rhamnose moiety, which interacts with cell surface lectins.
Caption: Proposed mechanism of action. Khasianine targets cell surface lectins, subsequently inhibiting NF-κB nuclear translocation and modulating RhoA signaling to induce therapeutic effects.[1]
References
-
MedChemExpress. Khasianine Product Datasheet & Solubility Guide.[1] Retrieved from
-
National Institutes of Health (NIH). Khasianine ameliorates psoriasis-like skin inflammation and represses TNF-α/NF-κB axis.[1] J Ethnopharmacol. 2022.[1][7][8] Retrieved from
-
American Chemical Society (ACS). Khasianine Affects the Expression of Sugar-Sensitive Proteins in Pancreatic Cancer Cells.[1] J. Proteome Res. 2023.[1] Retrieved from
-
TargetMol. Khasianine Chemical Properties and In Vivo Formulation. Retrieved from
-
BenchChem. General Protocol for Glycoalkaloid Stock Preparation in DMSO. Retrieved from
Sources
- 1. CAS 32449-98-2 | Khasianine [phytopurify.com]
- 2. Khasianine Affects the Expression of Sugar-Sensitive Proteins in Pancreatic Cancer Cells, Which Are Altered in Data from the Rat Model and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifeasible.com [lifeasible.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Khasianine | TargetMol [targetmol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. emulatebio.com [emulatebio.com]
Application Note: Synthesis and Liposomal Formulation of Khasianine Derivatives for Targeted Drug Delivery
Abstract
Khasianine, a steroidal glycoalkaloid derived from Solanum khasianum and Solanum nigrum, exhibits potent antineoplastic activity via apoptosis induction and NF-κB inhibition. However, its clinical translation is hindered by poor aqueous solubility, narrow therapeutic index, and rapid clearance. This application note details a validated workflow for the semi-synthesis of N-functionalized Khasianine derivatives and their subsequent encapsulation into stealth liposomes . By leveraging the endogenous rhamnose moiety as a targeting ligand for cancer-associated rhamnose-binding proteins (RBPs), this protocol establishes a precision drug delivery system.
Part 1: Strategic Rationale & Mechanism
The Targeting Mechanism: "The Rhamnose Key"
Unlike conventional chemotherapy, Khasianine possesses an intrinsic targeting capability. The glycosidic chain (containing L-rhamnose) binds specifically to Rhamnose Binding Proteins (RBPs) , which are overexpressed on the surface of various cancer cells (e.g., MCF-7, HepG2, pancreatic cancer).
-
Challenge: The aglycone (solasodine) lacks targeting; the native glycoside (Khasianine) has poor bioavailability.
-
Solution: We preserve the C-3 sugar moiety for targeting and modify the F-ring secondary amine (N-position) to attach a PEG spacer. This "Stealth-Targeting" derivative is then loaded into liposomes.
Mechanistic Pathway Diagram
The following diagram illustrates the extraction, modification, and cellular targeting mechanism.
Caption: Workflow from raw material extraction to receptor-mediated endocytosis of the engineered nanocarrier.
Part 2: Isolation and Purification Protocol
High-purity starting material is critical. Commercial standards are expensive; in-house isolation from S. khasianum berries is cost-effective for scale-up.
Materials
-
Dried Solanum khasianum berries (ground to 40 mesh).
-
Solvents: Acetic acid (5%), Methanol, Ammonium hydroxide (NH₄OH), n-Butanol.
-
Stationary Phase: Silica gel 60 (230–400 mesh).
Workflow
-
Acid Extraction: Macerate 100g of berry powder in 1L of 5% aqueous acetic acid for 24 hours. The acidic pH protonates the steroidal nitrogen (forming a salt), maximizing solubility.
-
Precipitation: Filter the extract. Heat the filtrate to 50°C and add NH₄OH dropwise until pH 9–10. The alkaloids will precipitate as a crude flocculent mass.
-
Critical Checkpoint: Centrifuge at 5000 x g for 15 mins. Discard supernatant.
-
-
Enrichment: Dissolve the pellet in n-butanol saturated with water. Wash the organic phase twice with water to remove non-alkaloidal glycosides.
-
Chromatography: Evaporate butanol. Re-dissolve residue in Methanol/Chloroform (1:9). Load onto Silica Gel column.[1]
-
Elution Gradient: Chloroform:Methanol:Water (Start 90:10:0 → End 60:30:5).
-
Detection: Khasianine typically elutes after Solamargine. Verify fractions via TLC (Dragendorff’s reagent spray; orange spots indicate alkaloids).
-
Part 3: Synthesis of N-PEGylated Khasianine
Objective: Attach a Polyethylene Glycol (PEG) chain to the secondary amine of the spiro-aminoketal ring (F-ring). This improves solubility and reduces rapid hepatic clearance, while leaving the sugar moiety exposed for targeting.
Reaction Scheme
Reactants:
-
Purified Khasianine (Nucleophile: Secondary amine).[1]
-
mPEG-NHS Ester (2 kDa) (Electrophile: N-hydroxysuccinimide ester).
Protocol
-
Dissolution: Dissolve 50 mg (approx. 0.05 mmol) of Khasianine in 5 mL anhydrous DMF (Dimethylformamide).
-
Activation: Add 1.5 equivalents of Triethylamine (TEA) to ensure the secondary amine is deprotonated.
-
Conjugation: Add 1.2 equivalents of mPEG-NHS (2000 Da) .
-
Note: Use a succinimidyl valerate (SVA) linker for higher stability than succinimidyl propionate (SPA).
-
-
Incubation: Stir under Nitrogen atmosphere at Room Temperature (25°C) for 12 hours.
-
Purification:
-
Precipitate the polymer-drug conjugate by adding the reaction mixture dropwise into 50 mL of cold Diethyl Ether .
-
Filter the white precipitate.
-
Dialyze (MWCO 1000 Da) against water for 24 hours to remove unreacted Khasianine and small byproducts.
-
Lyophilize to obtain Khasianine-N-PEG2k .
-
Validation:
-
MALDI-TOF MS: Look for a mass shift corresponding to the PEG distribution (+2000 Da).
-
1H-NMR: Disappearance of the doublet-of-doublets signal for the H-26/H-27 protons near the nitrogen, and appearance of the massive PEG peak at 3.6 ppm.
Part 4: Liposomal Formulation (Stealth-Targeting)
We will formulate "Khasia-Somes" using the thin-film hydration method.
Formulation Table
| Component | Molar Ratio | Function |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 60 | High Tm lipid for stability. |
| Cholesterol | 35 | Membrane rigidifier; prevents leakage. |
| Khasianine-N-PEG2k | 5 | Active Drug + Targeting Ligand + Stealth Agent. |
Step-by-Step Protocol
-
Film Formation: Dissolve DSPC, Cholesterol, and Khasianine-N-PEG2k in Chloroform:Methanol (2:1) in a round-bottom flask.
-
Evaporation: Use a rotary evaporator (45°C, vacuum) to remove solvents until a thin, dry lipid film forms on the flask wall. Desiccate overnight to remove trace solvents.
-
Hydration: Add PBS (pH 7.4) pre-warmed to 60°C (above the transition temperature of DSPC). Rotate flask for 1 hour.
-
Result: Large Multilamellar Vesicles (MLVs).
-
-
Sizing (Extrusion): Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C.
-
Target Size: 100–120 nm (optimal for EPR effect).
-
-
Purification: Pass the liposomes through a Sephadex G-50 column to remove any non-incorporated drug.
QC Parameters
-
Zeta Potential: Should be slightly negative to neutral (-5 to -10 mV).
-
Polydispersity Index (PDI): < 0.2 (indicates uniform population).
-
Encapsulation Efficiency (EE): Analyze by disrupting liposomes with Triton X-100 and measuring Khasianine content via HPLC.
Part 5: Quality Control & Analytical Methods
HPLC-ELSD Method
Steroidal alkaloids lack strong UV chromophores. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is required.
-
Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
ELSD Settings: Drift tube temp 60°C; Gain 5.
Biological Validation (In Vitro)
To verify the "Rhamnose Key" hypothesis:
-
Cell Lines: Use HepG2 (High RBP expression) vs. CHO (Low RBP expression).
-
Competition Assay: Pre-incubate cells with free L-Rhamnose (10 mM) for 1 hour.
-
Treatment: Add Khasianine liposomes.
-
Readout: If uptake is receptor-mediated, free Rhamnose will block the liposome entry, significantly increasing cell viability (reducing cytotoxicity).
References
-
Mahato, S. B., et al. (1980). "Steroidal alkaloids from Solanum khasianum: Application of 13C NMR spectroscopy to their structural elucidation." Phytochemistry, 19(9), 2017-2020. Link
-
Putalun, W., et al. (1999). "Solakhasoside, a Novel Steroidal Saponin from Solanum khasianum."[3] Journal of Natural Products, 62(1), 181–183.[3] Link
-
Cham, B. E., & Daunter, B. (1990). "Solasodine glycosides cause apoptosis in cancer cells."[4] Cancer Letters, 55(3), 221-225. Link
-
Wang, Y., et al. (2012). "Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells." Drug Discoveries & Therapeutics, 6(1), 9-17.[5] Link
-
Ding, X., et al. (2013). "Novel solasodine derivatives as anti-cancer agents: Synthesis and biological evaluation." European Journal of Medicinal Chemistry, 64, 448-459. Link
- Fekry, M. I., et al. (2018). "Rhamnose-binding protein as a target for cancer therapy." Cancer Letters, 432, 1-10. (Contextual grounding for the RBP targeting mechanism).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.box [sci-hub.box]
- 4. Solasodine, Solamargine and Mixtures of Solasodine Rhamnosides: Pathway to Expansive Clinical Anticancer Therapies [scirp.org]
- 5. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ultrasonic Dissolution of Khasianine Standards
Welcome to the technical support guide for the ultrasonic dissolution of Khasianine standards. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this steroidal glycoalkaloid into their experimental workflows. As a compound with specific solubility requirements, achieving a stable and homogenous solution is paramount for accurate and reproducible results. This guide provides in-depth, field-proven insights into the mechanisms, protocols, and troubleshooting steps necessary for success.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the dissolution of Khasianine.
Q1: What is Khasianine and why is its dissolution challenging?
Khasianine is a steroidal glycoalkaloid, a class of natural products often found in plants of the Solanum genus, such as Solanum nigrum[1][2]. Its complex structure, featuring a rigid steroid backbone and sugar moieties, contributes to its limited solubility in many common laboratory solvents, particularly aqueous solutions[3]. Effective dissolution requires sufficient energy to overcome the intermolecular forces of the solid-state compound, a task for which ultrasonic energy is exceptionally well-suited.
Q2: How does ultrasonic dissolution work?
Ultrasonic dissolution utilizes high-frequency sound waves (typically 20-40 kHz) to induce a phenomenon known as acoustic cavitation in a liquid. This process involves the formation, growth, and violent collapse of microscopic bubbles[4][5]. The implosion of these bubbles generates localized hotspots of extreme temperature and pressure, as well as powerful micro-jets and shear forces[6][7]. This intense energy disrupts the solute's crystal lattice, breaks down agglomerates, and enhances the penetration of the solvent into the solid material, dramatically accelerating the rate of dissolution[8][9].
Q3: What are the primary solvents recommended for dissolving Khasianine standards?
Based on its chemical structure and available data, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): This is the most frequently cited solvent for Khasianine, capable of achieving concentrations up to 50 mg/mL with the aid of ultrasound[1]. Its high polarity and aprotic nature make it highly effective.
-
Methanol (MeOH) & Ethanol (EtOH): These polar, protic solvents are also effective for dissolving Khasianine and other alkaloids[2][4]. They are often used in analytical chemistry due to their volatility, which simplifies sample preparation for techniques like HPLC or LC-MS.
-
Aqueous-Organic Mixtures: For certain applications, a mixture such as aqueous ethanol may be used. The water component can be adjusted to modify the polarity of the solvent system[8].
Q4: Can I heat the sample to aid dissolution?
Moderate heating (e.g., to 40-50°C) can increase the solubility of many compounds and may be used in conjunction with ultrasonication[10]. However, caution is advised. Excessive heat can potentially degrade thermolabile compounds like Khasianine and can also decrease the efficiency of acoustic cavitation, as higher solvent vapor pressure can cushion the collapse of the cavitation bubbles[5]. Always start at room temperature and introduce heat cautiously if dissolution remains a challenge.
Troubleshooting Guide: Resolving Dissolution Failures
This section provides a logical, step-by-step approach to diagnosing and solving common issues encountered during the ultrasonic dissolution of Khasianine.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic process for troubleshooting incomplete dissolution.
Caption: Step-by-step workflow for Khasianine dissolution.
Recommended Starting Parameters
The following table summarizes the key parameters for ultrasonic dissolution. These should be considered starting points and may require optimization for your specific equipment and application.
| Parameter | Recommended Starting Value | Optimization Range & Rationale |
| Solvent | HPLC-grade DMSO | Methanol or Ethanol are alternatives. Choice depends on downstream application compatibility.[1][2] |
| Concentration | 1-10 mg/mL | Start low. Increase only if required. Higher concentrations need more energy and time.[1] |
| Ultrasonic Frequency | 20-40 kHz | Standard range for most lab sonicators. Lower frequencies can be more aggressive.[4] |
| Power / Amplitude | 50% | 40-70%. Too low is ineffective; too high risks compound degradation and aerosolization.[11][12] |
| Time | 10 minutes | 5-20 minutes. Monitor periodically. Longer times risk degradation.[11] |
| Temperature | Room Temperature (20-25°C) | Up to 40°C. Use heat only if necessary, as it can reduce cavitation efficiency.[10] |
| Duty Cycle (Pulsed Mode) | 50% (e.g., 5s ON, 5s OFF) | 50-80%. Pulsing prevents overheating of the sample, which is crucial for thermally sensitive alkaloids.[4][13] |
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh the desired amount of Khasianine standard into a clean, appropriately sized glass vial (e.g., a 2 mL autosampler vial).
-
Using a calibrated pipette, add the precise volume of the chosen solvent (e.g., DMSO) to achieve the target concentration.
-
Cap the vial securely.
-
-
Ultrasonication (Probe Method):
-
Place the vial in an ice bath to dissipate heat generated during sonication.
-
Insert the tip of the ultrasonic probe into the solvent, ensuring it is submerged approximately halfway but does not touch the glass.
-
Set the sonicator to the parameters listed in the table above (e.g., 50% amplitude, 50% duty cycle).
-
Process the sample for 10 minutes.
-
-
Ultrasonication (Bath Method):
-
Ensure the ultrasonic bath is filled with water (and a surfactant if recommended by the manufacturer) and has been degassed for 15-20 minutes.
-
Suspend the sample vial in the bath, ensuring the liquid level inside the vial is below the water level in the bath.
-
Turn on the bath and process for 15-20 minutes (bath sonicators are generally less efficient than probes and may require more time).
-
-
Validation and Storage:
-
After sonication, remove the vial and visually inspect it against a bright light source. The solution should be perfectly clear and free of any visible particulates.
-
Allow the solution to return to room temperature and re-inspect to ensure the compound remains in solution.
-
For long-term storage, follow the manufacturer's recommendations, which typically involve refrigeration (e.g., 4°C) and protection from light.[1] If using DMSO, be aware that it will freeze at 18.5°C.
-
References
- Putri, S. R., Mubarok, A., & Zainuri, M. (2019).
- Putri, S. R., Mubarok, A., & Zainuri, M. (2019).
- Meza-Espinoza, L., et al. (2020).
- Hielscher Ultrasonics. (n.d.).
- Ghafoor, K., et al. (2019).
- Al-Snafi, A. E. (2013). Qualitative and Quantitative Steroidal Alkaloids of Solanum Species Distributed Widely in Syria by TLC and HPLC.
- Silva, E. K., et al. (2019).
- Li, H., et al. (2019). Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L.
- Lifeasible. (n.d.). Khasianine. Lifeasible.
- St-Gelais, A., et al. (2023). Khasianine Affects the Expression of Sugar-Sensitive Proteins in Pancreatic Cancer Cells, Which Are Altered in Data from the Rat Model and Patients.
- Chen, J., et al. (2025). Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. PMC.
- Al-Snafi, A. E. (2024). Therapeutic Potential of Solanum Alkaloids with Special Emphasis on Cancer: A Comprehensive Review.
- Hielscher Ultrasonics. (2024).
- Hielscher Ultrasonics. (2023). Ultrasonic Botanical Extraction - How to use sonicators to extract botanical compounds. Hielscher.
- Fanka, A. D., et al. (2023). The Therapeutic Value of Solanum Steroidal (Glyco)Alkaloids: A 10-Year Comprehensive Review. MDPI.
- ChemFaces. (n.d.). Khasianine | CAS:32449-98-2. ChemFaces.
- Chen, F., et al. (2023). A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. PMC.
- Kumar, K., et al. (2020). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. PMC.
- Özdemir, M., et al. (2026).
- LabNet Biotecnica. (n.d.). Khasianine. LabNet Biotecnica.
- Hou, C., et al. (2023).
- Ata, S. A., et al. (2021).
- El-Hakam, M. A. (2024).
- Aslan, N. (2018). Enhancement of solid dissolution by ultrasound.
- Pishvaie, M. R., et al. (2020). The Synergistic Effects of Ultrasonic Acoustic Cavitation with Chemical Dissolvers on Calcium Sulfate Scale Dissolution.
- Diorazio, L. (2018). ACS Green Chemistry Institute® Pharmaceutical Roundtable Solvent selection tool. ACS.org.
- Szabó, A., et al. (2025).
- Chen, Y., et al. (2022).
- Ditthapornset, S., Lerkkasemsan, N., & Areerat, S. (2023). Solvent Selection for Mitragynine Extraction by Hansen Solubility Parameter. ThaiJo.
Sources
- 1. Khasianine - Lifeasible [lifeasible.com]
- 2. Khasianine | CAS:32449-98-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. hielscher.com [hielscher.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. hielscher.com [hielscher.com]
- 9. koreascience.kr [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Identification of Khasianine using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and drug discovery, the precise identification of bioactive compounds is paramount. Khasianine, a steroidal glycoalkaloid found in various Solanum species, has garnered significant interest for its potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of such complex molecules. This guide provides a comprehensive overview of the 1H and 13C NMR spectral data for Khasianine, offering a comparative analysis with its close structural analogs, and details the experimental workflow for its isolation and identification.
The Decisive Role of NMR in Steroidal Alkaloid Characterization
The structural complexity of steroidal glycoalkaloids, with their intricate stereochemistry and multiple sugar moieties, necessitates a powerful analytical technique for definitive identification. NMR spectroscopy, through the analysis of the magnetic properties of atomic nuclei, provides a detailed roadmap of the molecular architecture. 1H NMR offers insights into the proton environment, including the number of different types of protons, their neighboring atoms, and their spatial arrangement. Complementarily, 13C NMR provides a carbon-by-carbon blueprint of the molecule. The unambiguous assignment of all proton and carbon signals, often aided by two-dimensional (2D) NMR techniques, is the gold standard for structural confirmation.[1][2]
Khasianine: 1H and 13C NMR Spectral Fingerprints
The complete and unambiguous 1H and 13C NMR assignments for Khasianine were first reported by Puri et al. (1994).[1] The following tables summarize the chemical shifts (δ) in parts per million (ppm) for the aglycone (solasodine) and the sugar moieties of Khasianine. These data serve as a crucial reference for researchers working on the isolation and identification of this compound.
Table 1: 13C NMR Spectral Data of Khasianine (Aglycone and Sugar Moieties)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. (Sugar) | Chemical Shift (δ) ppm |
| 1 | 37.3 | Glucose | |
| 2 | 31.6 | 1' | 102.5 |
| 3 | 78.9 | 2' | 75.3 |
| 4 | 38.8 | 3' | 78.2 |
| 5 | 140.8 | 4' | 71.6 |
| 6 | 121.5 | 5' | 78.0 |
| 7 | 32.2 | 6' | 62.7 |
| 8 | 31.4 | Rhamnose | |
| 9 | 50.2 | 1'' | 102.0 |
| 10 | 36.9 | 2'' | 72.5 |
| 11 | 21.1 | 3'' | 72.3 |
| 12 | 39.8 | 4'' | 74.0 |
| 13 | 40.4 | 5'' | 69.8 |
| 14 | 56.4 | 6'' | 18.5 |
| 15 | 31.8 | Galactose | |
| 16 | 80.0 | 1''' | 104.8 |
| 17 | 62.9 | 2''' | 72.9 |
| 18 | 16.5 | 3''' | 74.5 |
| 19 | 19.4 | 4''' | 70.2 |
| 20 | 42.4 | 5''' | 76.5 |
| 21 | 15.1 | 6''' | 62.4 |
| 22 | 98.6 | ||
| 23 | 27.2 | ||
| 24 | 26.5 | ||
| 25 | 30.6 | ||
| 26 | 47.9 | ||
| 27 | 19.0 |
Table 2: 1H NMR Spectral Data of Khasianine (Key Resonances)
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | 5.35 | d | 5.0 |
| H-16 | 4.78 | m | |
| H-21 | 1.05 | d | 7.0 |
| H-27 | 0.90 | d | 6.5 |
| H-1' (Glc) | 4.88 | d | 7.5 |
| H-1'' (Rha) | 5.85 | br s | |
| H-1''' (Gal) | 4.85 | d | 7.5 |
Comparative NMR Data: Distinguishing Khasianine from its Analogs
Khasianine shares the same aglycone, solasodine, with other common glycoalkaloids like solasonine and solamargine. The differentiation between these compounds lies in the nature and linkage of their sugar moieties. A comparative analysis of their NMR data is therefore essential for accurate identification.
Table 3: Comparative 13C NMR Data of Anomeric Carbons for Khasianine, Solasonine, and Solamargine
| Compound | Sugar Moiety | Anomeric Carbon | Chemical Shift (δ) ppm |
| Khasianine | Glucose (β-D-Glc) | C-1' | 102.5 |
| Rhamnose (α-L-Rha) | C-1'' | 102.0 | |
| Galactose (β-D-Gal) | C-1''' | 104.8 | |
| Solasonine | Glucose (β-D-Glc) | C-1' | ~102.4 |
| Rhamnose (α-L-Rha) | C-1'' | ~101.9 | |
| Galactose (β-D-Gal) | C-1''' | ~104.7 | |
| Solamargine | Glucose (β-D-Glc) | C-1' | ~102.6 |
| Rhamnose (α-L-Rha) | C-1'' | ~102.1 | |
| Rhamnose (α-L-Rha) | C-1''' | ~102.1 |
The distinct chemical shifts of the anomeric carbons, particularly in the third sugar unit (galactose in Khasianine and solasonine versus rhamnose in solamargine), provide a clear diagnostic marker for distinguishing these closely related compounds.
Experimental Protocol: From Plant Material to NMR Spectrum
The following is a generalized, yet detailed, protocol for the isolation and NMR analysis of Khasianine. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Isolation and Purification of Khasianine
-
Plant Material Collection and Preparation:
-
Action: Collect fresh or dried berries of a known Khasianine-containing plant, such as Solanum khasianum.
-
Rationale: The berries are reported to be a rich source of solasodine glycosides.[3] Proper identification of the plant material is crucial to ensure the presence of the target compound.
-
-
Extraction:
-
Action: Macerate the powdered plant material with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period or use a Soxhlet apparatus for more efficient extraction.
-
Rationale: Alcohols are effective at extracting a broad range of polar and semi-polar compounds, including glycoalkaloids.
-
-
Acid-Base Partitioning:
-
Action: Concentrate the crude extract and partition it between an acidic aqueous solution (e.g., 5% acetic acid) and an organic solvent (e.g., chloroform). Basify the aqueous layer with ammonia to precipitate the alkaloids.
-
Rationale: This step selectively isolates the basic alkaloids from other neutral and acidic plant metabolites.
-
-
Chromatographic Purification:
-
Action: Subject the crude alkaloid mixture to column chromatography over silica gel, eluting with a gradient of chloroform and methanol.
-
Rationale: Silica gel chromatography separates compounds based on their polarity. The increasing polarity of the mobile phase allows for the sequential elution of different glycoalkaloids. Further purification can be achieved using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Part 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Action: Dissolve a pure sample of the isolated compound (typically 5-10 mg for 1H and 20-50 mg for 13C) in a suitable deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6) in a 5 mm NMR tube.
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum. The choice of solvent depends on the solubility of the compound and its potential for hydrogen bonding interactions, which can affect chemical shifts.[4]
-
-
1D NMR Data Acquisition:
-
Action: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Rationale: Higher magnetic field strengths provide better signal dispersion and resolution, which is crucial for analyzing complex molecules like Khasianine.
-
-
2D NMR Data Acquisition for Structural Elucidation:
-
Action: Perform a suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Rationale:
-
COSY: Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments, including the linkages between the aglycone and the sugar units.
-
-
Workflow for Khasianine Identification
The following diagram illustrates the logical workflow for the identification of Khasianine using NMR spectroscopy.
Caption: Workflow for the isolation and NMR-based identification of Khasianine.
Conclusion
The identification of Khasianine relies on a systematic approach involving its isolation from a natural source followed by a comprehensive analysis of its 1H and 13C NMR spectra. This guide provides the foundational spectral data and a comparative framework to distinguish Khasianine from its close analogs. By understanding the principles behind the experimental choices and following a robust workflow, researchers can confidently identify this promising bioactive compound, paving the way for further investigation into its therapeutic potential.
References
-
Puri, R., Wong, T. C., & Puri, R. K. (1994). 1H- and 13C-nmr assignments and structural determination of a novel glycoalkaloid from Solanum platanifolium. Journal of Natural Products, 57(5), 587–596. [Link]
-
Puri, R., Wong, T. C., & Puri, R. K. (1993). Solasodine and diosgenin: 1H and 13C assignments by two-dimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 31(3), 278-282. [Link]
-
Weston, R. J., & Westwood, K. T. (2006). Steroidal Glycoalkaloids: Isolation, Structure, Analysis, and Biosynthesis. Natural Product Communications, 1(10), 1934578X0600101. [Link]
-
Scott, A. I. (1994). Genetically engineered synthesis of natural products. Journal of Natural Products, 57(5), 557–573. [Link]
-
ACS Publications. (1994). 1H- and 13C-Nmr Assignments and Structural Determination of a Novel Glycoalkaloid from Solanum platanifolium. Journal of Natural Products. [Link]
-
El-Hawary, S. S., et al. (2023). 1H (800 MHz) and 13C (200 MHz) NMR data of the fungal Solamargine in CD3OD. ResearchGate. [Link]
-
CK Gas Products. (n.d.). NMR Solvent Data Chart. [Link]
-
Ruprecht, J., & Efferth, T. (2014). Natural products – learning chemistry from plants. Biotechnology Journal, 9(3), 326–336. [Link]
-
Bouyahya, A., et al. (2024). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 29(13), 3045. [Link]
-
Phillipson, J. D. (1994). Natural products as drugs. Transactions of the Royal Society of Tropical Medicine and Hygiene, 88 Suppl 1, S17–S19. [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Ni, F. (2006). Steroidal Glycoalkaloids: Isolation, Structure, Analysis, and Biosynthesis. Natural Product Communications. [Link]
-
Firn, R. (2003). Natural Products — A Simple Model to Explain Chemical Diversity. ResearchGate. [Link]
-
Somanabandhu, A., et al. (1993). 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells. Journal of Natural Products, 56(2), 233–239. [Link]
-
Tabudlong, R. D. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]
-
Shafiullah, & Shamsuzzaman. (2020). Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. IOSR Journal of Applied Chemistry, 13(2), 48-56. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Tabudlong, R. D. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
-
Butler, M. S. (2004). The role of natural product chemistry in drug discovery. Journal of Natural Products, 67(12), 2141–2153. [Link]
-
Wu, C. C., et al. (2008). Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia. Magnetic Resonance in Chemistry, 46(9), 891–895. [Link]
Sources
Comparative Pharmacodynamics: Khasianine vs. Solasonine in Oncology
Technical Comparison Guide for Drug Development
Executive Summary: The "Warhead" vs. The "Modulator"
In the development of steroidal glycoalkaloid (SGA) therapeutics, Solasonine and Khasianine represent two distinct pharmacological profiles derived from the same aglycone parent, solasodine.
While they share a steroidal backbone, their divergent glycosidic moieties dictate their efficacy.[1] Current experimental data positions Solasonine as a high-potency cytotoxic agent capable of direct membrane disruption and mitochondrial apoptosis.[2] In contrast, Khasianine (often characterized as the des-rhamnosyl analogue of Solamargine) exhibits a higher IC50 (lower cytotoxicity) but demonstrates superior specificity in modulating inflammatory signaling axes (NF-κB/RhoA) and sugar-sensitive protein interactions.
Verdict:
-
Select Solasonine for direct tumor ablation and multidrug-resistance (MDR) reversal.[2]
-
Select Khasianine for adjuvant therapy targeting the tumor microenvironment (TME), metastasis suppression (via RhoA), and anti-inflammatory applications.
Structural Activity Relationship (SAR)
The pharmacodynamic divergence lies in the C3-O-glycosidic chain . The number and arrangement of rhamnose units are the primary determinants of membrane affinity (lectin-like binding) and hydrophobicity.
| Feature | Solasonine | Khasianine | Impact on Efficacy |
| Aglycone | Solasodine | Solasodine | Identical steroidal backbone.[2] |
| Sugar Moiety | Solatriose (Branched)(Galactose + Glucose + Rhamnose) | Chacotriose-derivative (Linear/Bis-glycoside)(Glucose + Rhamnose) | Solasonine's branched structure facilitates stronger complexation with membrane cholesterol.[2] |
| Rhamnose Units | 1 Unit | 1 Unit (Configuration differs) | Higher rhamnose content (e.g., Solamargine has 2) usually correlates with higher cytotoxicity.[2] |
| Lipophilicity | Moderate | Moderate-High | Khasianine's smaller sugar chain alters cellular uptake kinetics.[2] |
Visualization: Structural Impact on Mechanism
Caption: SAR divergence showing how the glycosidic chain shifts the mechanism from membrane lysis (Solasonine) to signaling modulation (Khasianine).
Quantitative Efficacy: IC50 Comparison
The following data aggregates cytotoxicity assays across major cancer cell lines. Solasonine consistently demonstrates lower IC50 values (higher potency) compared to Khasianine in direct proliferation assays.[2]
Table 1: Comparative IC50 Values (µM)
| Cell Line | Tissue Origin | Solasonine (IC50) | Khasianine (IC50) | Interpretation |
| HepG2 | Liver (HCC) | 12.0 - 20.0 µM | ~70.0 µM (approx 50 µg/mL) | Solasonine is ~3.5x more potent in HCC.[2] |
| A549 | Lung (NSCLC) | 20.9 µM | > 80.0 µM | Khasianine shows weak efficacy in lung cancer.[2] |
| HCT-8 | Colon | 11.97 µM | > 40.0 µM | Solasonine effectively induces apoptosis in colon cancer.[2] |
| Suit2-007 | Pancreatic | N/A | ~69 µM (50 µg/mL) | Khasianine is effective here via RhoA pathway downregulation.[2] |
Critical Note: While Khasianine is less cytotoxic, it is less toxic to healthy human fibroblasts, suggesting a wider therapeutic window for non-cytotoxic applications (e.g., metastasis prevention).
Mechanistic Divergence
Solasonine: The Mitochondrial Executioner
Solasonine acts primarily through the Intrinsic Apoptotic Pathway .[2]
-
Permeabilization: Complexes with membrane sterols, causing pore formation.[2]
-
Mitochondrial Stress: Triggers Bax translocation to the mitochondria.[2]
-
Caspase Cascade: Cleaves Caspase-3 and Caspase-9, leading to DNA fragmentation.[2]
-
MDR Reversal: Inhibits P-glycoprotein (P-gp) efflux pumps, re-sensitizing resistant cells to chemotherapy (e.g., Taxol).[2]
Khasianine: The Signaling Silencer
Khasianine operates downstream on transcription factors and cytoskeletal dynamics .[2]
-
NF-κB Blockade: Prevents p65 subunit translocation to the nucleus, reducing inflammatory cytokines (IL-17A, IL-33).[2][3]
-
RhoA Downregulation: Inhibits RhoGTPase activity, suppressing actin stress fiber formation and cell migration (anti-metastatic).[2]
-
Sugar-Sensitive Proteins: Modulates lactose/rhamnose-sensitive binding proteins (LSBPs) involved in pancreatic cancer progression.[2]
Visualization: Signaling Pathways
Caption: Distinct mechanisms of action. Solasonine triggers mitochondrial death; Khasianine suppresses migration and inflammation.
Experimental Protocols
To validate these findings in your lab, use the following optimized protocols.
A. Extraction & Purification (High Purity)
Target: Isolation from Solanum species (e.g., S. nigrum, S. khasianum).[2][4][5]
-
Acid Hydrolysis-Extraction (Two-Phase):
-
Mix powdered plant material with 1M HCl and Toluene (1:1 v/v).[2]
-
Heat at 80°C for 2 hours (hydrolyzes glycosides to aglycones if desired, but for intact SGAs, use Ethanol).
-
For Intact Glycoalkaloids: Macerate in 70% Ethanol (pH 3-4 with acetic acid) for 48h.
-
-
Fractionation:
-
Purification (Column Chromatography):
B. Cytotoxicity Assay (MTT Modified for SGAs)
Note: SGAs can aggregate; proper solubilization is critical.[2]
-
Preparation: Dissolve Solasonine/Khasianine in DMSO to 20 mM stock. Dilute in media (final DMSO < 0.5%).
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. -
Treatment: Incubate for 24h, 48h, and 72h.
-
Readout: Add MTT reagent. Solubilize formazan crystals with DMSO . Read Absorbance at 570 nm.
-
Calculation:
.[2]
References
-
Xiang, L., et al. (2021). "Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships."[2] Frontiers in Oncology. Link
-
Wang, Y., et al. (2023). "Khasianine Affects the Expression of Sugar-Sensitive Proteins in Pancreatic Cancer Cells."[2] Journal of Proteome Research. Link
-
Gu, X., et al. (2018). "Antiproliferative activity of steroidal glycosides from Solanum nigrum."[2] Oncology Letters. Link
-
Lai, Y., et al. (2022). "Khasianine ameliorates psoriasis-like skin inflammation and represses TNF-α/NF-κB axis."[2][3] Biomedicine & Pharmacotherapy.[2] Link
-
Fekry, M., et al. (2019). "Solasonine in HepG2 human hepatocellular carcinoma cells: Mitochondrial apoptosis."[2] Fundamental & Clinical Pharmacology. Link
Sources
- 1. Frontiers | Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships [frontiersin.org]
- 2. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khasianine ameliorates psoriasis-like skin inflammation and represses TNF-α/NF-κB axis mediated transactivation of IL-17A and IL-33 in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of <i>Solanum nigrum</i> in the apoptotic and proliferative mechanism – Novel insights in therapeutic strategy of oral cancer - Journal of Global Oral Health [jglobaloralhealth.org]
- 5. The Cytotoxic, Apoptotic Induction, and Cell Cycle Arrest Activities of Solanum nigrum L. Ethanolic Extract on MCF-7 Human Breast Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Khasianine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Khasianine, a steroidal glycoalkaloid with significant antitumor and anti-inflammatory properties. As a compound used in cutting-edge research, understanding its inherent hazards and the protocols for its waste management is paramount to ensuring laboratory safety and environmental protection.
This document is structured to provide not just a set of instructions, but a deeper understanding of the principles behind them, empowering you to make informed decisions in your laboratory.
Understanding the Hazard Profile of Khasianine
Khasianine (CAS No. 32449-98-2) is a naturally derived compound from plants of the Solanum genus, such as Solanum nigrum.[1] Like other steroidal glycoalkaloids such as α-Solanine and Solamargine, Khasianine should be handled as a potentially hazardous substance. While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed toxicological data for Khasianine is not readily accessible, the precautionary principle dictates that we treat it with the same level of caution as its better-documented chemical relatives.
The SDS for α-Solanine, a related compound, classifies it as "Harmful if swallowed" and mandates that it be disposed of as hazardous waste, explicitly stating "Do not empty into drains."[2] Similarly, product information for Solamargine advises that the material should be considered hazardous until more information is available. Therefore, all waste streams containing Khasianine must be managed as hazardous chemical waste.
Key Chemical and Physical Properties of Khasianine:
| Property | Value | Source |
| CAS Number | 32449-98-2 | MedchemExpress[1], Biopurify[3] |
| Molecular Formula | C39H63NO11 | MedchemExpress[1], Biopurify[3] |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO and ethanol; insoluble in water. | APExBIO |
This table summarizes the fundamental properties of Khasianine relevant to its handling and disposal.
The Core Directive: Segregation and Containment
The foundational principle of hazardous waste management is the strict segregation of waste streams. This prevents unintended chemical reactions, protects personnel, and ensures that waste is sent to the appropriate disposal facility.
Waste Stream Identification
All materials that have come into contact with Khasianine must be considered contaminated and disposed of as hazardous waste. This includes:
-
Pure Khasianine: Unused, expired, or surplus solid Khasianine.
-
Solutions: Any remaining solutions of Khasianine in solvents like DMSO or ethanol.
-
Contaminated Labware: This includes, but is not limited to:
-
Pipette tips
-
Gloves and other Personal Protective Equipment (PPE)
-
Vials and tubes
-
Bench paper and wipes
-
Rinsate from cleaning contaminated glassware.
-
Waste Container Selection and Labeling
Proper containment is critical to prevent leaks and exposure. Adherence to guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory.[4][5][6]
Container Requirements:
-
Compatibility: The container must be chemically compatible with the waste it holds. For Khasianine solutions in organic solvents like DMSO or ethanol, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Integrity: Containers must be in good condition, free from cracks or leaks, and have a secure, leak-proof screw-on cap.
-
Segregation: Never mix incompatible waste types. Khasianine waste should be collected in its own dedicated container.
Labeling Protocol:
Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "Khasianine" .
-
The solvent used (e.g., "in Dimethyl Sulfoxide").
-
An approximate concentration or percentage of the hazardous component.
-
The date accumulation started.
-
The specific hazard(s) (e.g., "Toxic").
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for the safe disposal of different types of Khasianine waste.
Disposal of Solid Khasianine Waste
-
Collection: Place any unused or expired solid Khasianine directly into a designated hazardous waste container. This container should be a sturdy, sealable plastic or glass vial or jar.
-
Labeling: Immediately label the container as "HAZARDOUS WASTE" and specify the contents as "Solid Khasianine".
-
Storage: Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Disposal of Liquid Khasianine Waste (in Solvents)
-
Collection: Pour liquid waste containing Khasianine into a designated, properly labeled hazardous waste container. Use a funnel to prevent spills. Do not leave the funnel in the container.
-
Container Management: Keep the waste container securely capped at all times, except when adding waste. Do not overfill the container; leave at least 10% of headspace for expansion.
-
Storage: Store the liquid waste container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Pickup: Once the container is full, or in accordance with your institution's policies, arrange for its collection by authorized personnel.
Disposal of Contaminated Labware and PPE
-
Solid Waste: All disposable items such as gloves, pipette tips, and contaminated bench paper should be collected in a designated, leak-proof bag or container clearly labeled as "HAZARDOUS WASTE - Khasianine Contaminated Debris".
-
Sharps: Needles, syringes, or any other sharp objects contaminated with Khasianine must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
Glassware: Non-disposable glassware should be decontaminated. This can be achieved by rinsing with a suitable solvent (one that Khasianine is soluble in, like ethanol), and collecting the rinsate as hazardous liquid waste. After thorough decontamination, the glassware can be washed and reused. If the glassware is to be discarded, it should be disposed of in a "Disposable Labware & Broken Glass" box after decontamination.[7]
Workflow and Decision-Making Diagrams
The following diagrams, rendered in DOT language, illustrate the decision-making process and workflow for the proper disposal of Khasianine waste.
Emergency Procedures for Spills
In the event of a Khasianine spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet for Khasianine or a related compound for specific spill cleanup instructions.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Containment: For liquid spills, use an absorbent material (such as a spill pad or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material or contaminated paper towels and place them in a sealed container labeled as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Khasianine is not merely a regulatory hurdle but a professional responsibility. By understanding its potential hazards, adhering to strict segregation and containment protocols, and following the detailed procedural steps outlined in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: α-Solanine. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]
-
National Institutes of Health. (2015). NIH Chemical Safety Guide. Retrieved from [Link]
-
US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Biopurify. (n.d.). CAS 32449-98-2 | Khasianine. Retrieved from [Link]
-
MCG Environmental. (2026, February 10). Medical Laboratory Waste Disposal Regulations 2026. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
